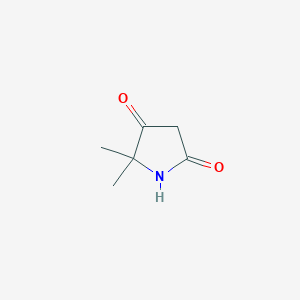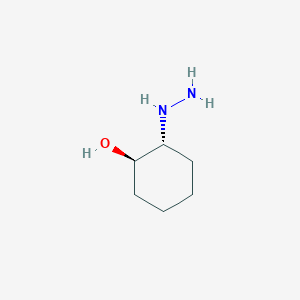
Ethyl 2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate is a chemical compound with the molecular formula C17H15ClF3NO4 . It is also known by other names such as haloxyfop-ethyl .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a trifluoromethyl group attached, an oxyphenoxy group, and a propanoate group . The exact structure can be found in databases like PubChem .Physical And Chemical Properties Analysis
This compound has a molecular weight of 389.75400 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the current literature .Wissenschaftliche Forschungsanwendungen
Agrochemicals: Crop Protection
The trifluoromethylpyridine (TFMP) moiety within this compound is extensively used in the development of agrochemicals . Its primary application is in crop protection , where it serves as an active ingredient in pesticides. The unique combination of the fluorine atom’s physicochemical properties and the pyridine ring’s characteristics contributes to its effectiveness. This compound is part of a larger group of TFMP derivatives that have revolutionized pest control, offering superior properties compared to traditional phenyl-containing insecticides .
Pharmaceutical Industry: Drug Development
Several TFMP derivatives, including Ethyl 2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate, have found applications in the pharmaceutical industry . These compounds are used in the synthesis of drugs due to their unique biological activities. The presence of the TFMP group has been associated with the development of new medications, some of which are undergoing clinical trials.
Veterinary Medicine: Animal Health Products
In addition to human pharmaceuticals, TFMP derivatives are also utilized in veterinary medicine . They contribute to the formulation of animal health products, enhancing the treatment and well-being of livestock and pets. This reflects the compound’s versatility and its significant impact on both human and animal health sectors.
Organic Synthesis: Building Blocks
This compound serves as an organic building block in chemical syntheses . It is used to construct more complex molecules, particularly in the design of novel organic compounds with potential applications in various industries, including materials science and biotechnology.
Research & Development: Analytical Standards
In scientific research, especially in analytical chemistry, this compound can be used as a standard for calibration and method development . Its well-defined properties make it suitable for use in high-performance liquid chromatography (HPLC), mass spectrometry (MS), and other analytical techniques.
Material Science: Functional Materials
The TFMP group’s unique properties are exploited in the development of functional materials . These materials have specific capabilities or functionalities that can be used in advanced technologies, such as sensors, coatings, and electronic devices.
Environmental Science: Pollution Control
Research into the environmental fate and transport of TFMP derivatives, including Ethyl 2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate, is crucial for pollution control and management . Understanding how these compounds interact with the environment helps in developing strategies to mitigate their impact.
Neurology: CGRP Receptor Antagonists
In neurology, compounds with the TFMP structure have been studied for their potential as calcitonin gene-related peptide (CGRP) receptor antagonists . These antagonists can play a role in treating conditions like migraines by targeting specific neurotransmitters.
Wirkmechanismus
Target of Action
The primary target of Ethyl 2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate, also known as haloxyfop-ethyl , is the enzyme Acetyl-CoA carboxylase (ACCase) in plants . ACCase plays a crucial role in fatty acid biosynthesis, which is essential for plant growth and development .
Mode of Action
Haloxyfop-ethyl acts as a post-emergence herbicide . It is absorbed by the foliage and roots of plants and is translocated throughout the plant, leading to the inhibition of ACCase . This inhibition disrupts fatty acid synthesis, causing a cessation of lipid production, which is vital for plant growth .
Biochemical Pathways
The compound affects the fatty acid biosynthesis pathway in plants . By inhibiting ACCase, it prevents the conversion of Acetyl-CoA to Malonyl-CoA, a critical step in the fatty acid synthesis pathway . This disruption leads to a halt in the production of essential lipids, impacting cell membrane integrity and function, and ultimately leading to plant death .
Pharmacokinetics
It is known that the compound is rapidly hydrolyzed to haloxyfop acid in the presence of moisture . This suggests that the compound may have a relatively short half-life in the environment, depending on moisture levels .
Result of Action
The result of haloxyfop-ethyl’s action is the death of the targeted plants . By inhibiting a crucial enzyme in fatty acid biosynthesis, the compound disrupts essential cellular processes, leading to the cessation of growth and eventual death of the plant .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of haloxyfop-ethyl. For instance, the presence of moisture can lead to the rapid hydrolysis of the compound, potentially affecting its stability and efficacy . Additionally, the compound’s effectiveness can be influenced by the type of plant, the stage of plant growth, and the specific environmental conditions present .
Eigenschaften
IUPAC Name |
ethyl 2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3NO4/c1-3-24-16(23)10(2)25-12-4-6-13(7-5-12)26-15-14(18)8-11(9-22-15)17(19,20)21/h4-10H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLXGCQTGNGHJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70548984 |
Source


|
| Record name | Ethyl 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70548984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate | |
CAS RN |
69806-42-4 |
Source


|
| Record name | Ethyl 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70548984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(S)-4-[[(Tert-butoxy)carbonyl]amino]-5-[[(tert-butyl)dimethylsilyl]oxy]pentanoic acid methyl ester](/img/structure/B1314459.png)








